4-(3-Bromo-4-methylphenoxy)piperidine

Overview

Description

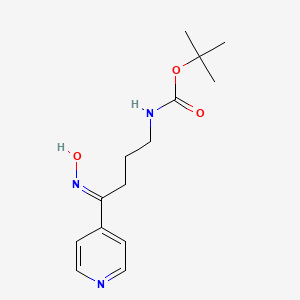

“4-(3-Bromo-4-methylphenoxy)piperidine” is a chemical compound with the linear formula C11H15BrClNO . It is related to the class of organic compounds known as aminopiperidines .

Molecular Structure Analysis

The molecular structure of “4-(3-Bromo-4-methylphenoxy)piperidine” can be represented by the InChI code: 1S/C11H14BrNO.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13H,4-7H2;1H . The molecular weight of this compound is 292.6 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Bromo-4-methylphenoxy)piperidine” include a molecular weight of 292.6 . It is stored at room temperature in an inert atmosphere .

Scientific Research Applications

Synthesis and Reactivity

Research into heterocyclic chemistry has shown that bromoethoxypyridines can react with lithium piperidide in piperidine to replace substituents without rearrangements, indicating potential for creating novel compounds with piperidine structures (H. Plas, T. Hijwegen, & H. J. Hertog, 2010). Similarly, the synthesis and molecular structure analysis of certain piperidine-1-carbonyl acrylates have been reported, emphasizing the role of hydrogen bonding and C-H…π interactions in stabilizing these structures (I. Khan et al., 2013).

Materials Science

In the context of materials science, piperidine derivatives have been utilized in the development of antioxidants for polypropylene copolymers. Studies show that these derivatives can enhance the thermal stability of polymers, indicating their importance in extending the life and performance of polymeric materials (Jigar Desai et al., 2004).

Catalysis and Molecular Recognition

The synthesis of novel compounds with piperidine moieties has led to the discovery of materials with potent catalytic activities. For instance, dicopper(II) complexes with unsymmetrical dinucleating ligands, incorporating piperidine and other heterocyclic structures, have shown increased catecholase activity, potentially mimicking the active sites of type 3 copper proteins involved in redox reactions (Michael Merkel et al., 2005).

Pharmacological Research

In pharmacological research, the structural elements of piperidine have been explored for their interaction with biological targets. For example, piperidine derivatives have been investigated for their inhibitory activity against aspartic proteases of Plasmodium falciparum, showcasing the potential for developing antimalarial therapeutics (Z. S. Saify et al., 2011). Moreover, novel 4-PIOL analogues, containing piperidine structures, have been characterized for their activity on human GABAA receptors, highlighting the significance of hydrophobic interactions in receptor binding and modulation (M. Mortensen et al., 2002).

Safety And Hazards

While specific safety and hazard information for “4-(3-Bromo-4-methylphenoxy)piperidine” is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-(3-Bromo-4-methylphenoxy)piperidine”, is an important task of modern organic chemistry .

properties

IUPAC Name |

4-(3-bromo-4-methylphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-9-2-3-11(8-12(9)13)15-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCSTOUBDMQPDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2CCNCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Bromo-4-methylphenoxy)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

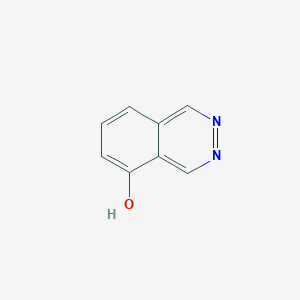

![2-Ethyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1449773.png)

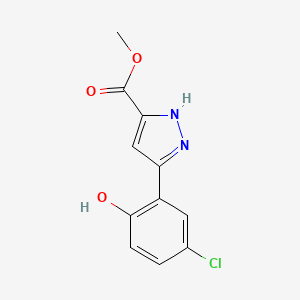

![2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B1449776.png)

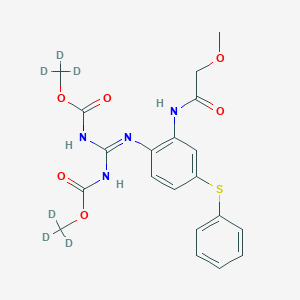

![ethyl 6-hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1449783.png)